Cas no 491867-71-1 (4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide)

4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide
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- MDL: MFCD02956288
- Inchi: 1S/C20H18N2O2/c1-15-9-11-17(12-10-15)20(23)22-19-18(8-5-13-21-19)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,22,23)
- InChI Key: TXWRHHTXHWIGHN-UHFFFAOYSA-N
- SMILES: C(NC1=NC=CC=C1OCC1=CC=CC=C1)(=O)C1=CC=C(C)C=C1
4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626682-20mg |
N-(3-(benzyloxy)pyridin-2-yl)-4-methylbenzamide |
491867-71-1 | 98% | 20mg |
¥1264.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626682-25mg |
N-(3-(benzyloxy)pyridin-2-yl)-4-methylbenzamide |
491867-71-1 | 98% | 25mg |
¥1192.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626682-50mg |
N-(3-(benzyloxy)pyridin-2-yl)-4-methylbenzamide |
491867-71-1 | 98% | 50mg |
¥1192.00 | 2024-05-11 | |
Key Organics Ltd | MS-8422-100MG |
N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide |
491867-71-1 | >90% | 100mg |
£146.00 | 2023-09-07 | |
Key Organics Ltd | MS-8422-10MG |
N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide |
491867-71-1 | >90% | 10mg |
£63.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626682-1mg |
N-(3-(benzyloxy)pyridin-2-yl)-4-methylbenzamide |
491867-71-1 | 98% | 1mg |
¥464.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626682-2mg |
N-(3-(benzyloxy)pyridin-2-yl)-4-methylbenzamide |
491867-71-1 | 98% | 2mg |
¥578.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626682-100mg |
N-(3-(benzyloxy)pyridin-2-yl)-4-methylbenzamide |
491867-71-1 | 98% | 100mg |
¥2194.00 | 2024-05-11 | |
Key Organics Ltd | MS-8422-50MG |
N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide |
491867-71-1 | >90% | 50mg |
£102.00 | 2023-09-07 | |
abcr | AB163803-1 g |
(4-Methylphenyl)-N-(3-(phenylmethoxy)(2-pyridyl))formamide |
491867-71-1 | 1g |
€211.30 | 2023-03-10 |
4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide Related Literature
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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2. Book reviews
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on 4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide
Comprehensive Overview of 4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide (CAS No. 491867-71-1)
4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide, with the CAS number 491867-71-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, is often explored for its potential applications in drug development and medicinal chemistry. The benzamide moiety, combined with the pyridine and phenylmethoxy groups, contributes to its distinct chemical properties, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
In recent years, the demand for small-molecule inhibitors and kinase modulators has surged, driven by advancements in targeted cancer therapies and neurodegenerative disease research. 4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide aligns with these trends, as its structural features suggest potential interactions with key biological targets. Researchers frequently investigate its binding affinity and selectivity, particularly in the context of protein kinases, which play a critical role in cell signaling pathways. This compound's synthetic accessibility and modifiable scaffold further enhance its appeal for medicinal chemistry applications.
The compound's CAS no. 491867-71-1 is often searched in academic and industrial databases, reflecting its relevance in drug discovery pipelines. Its IUPAC name and molecular formula are frequently queried by chemists and pharmacologists seeking detailed information for their studies. Additionally, the growing interest in structure-activity relationships (SAR) has led to increased scrutiny of derivatives of 4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide, as researchers aim to optimize its pharmacological profile.
From a synthetic chemistry perspective, the preparation of 4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide involves multi-step organic transformations, including amide coupling and etherification reactions. These processes are well-documented in the literature, with emphasis on yield optimization and purity enhancement. The compound's solubility and stability under various conditions are also critical parameters for its practical application in biological assays.
In the context of green chemistry and sustainable synthesis, researchers are increasingly exploring eco-friendly methodologies to produce compounds like 4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide. This aligns with global trends toward reducing the environmental impact of chemical manufacturing. Questions such as "How to improve the synthetic efficiency of CAS 491867-71-1?" or "What are the latest advancements in benzamide derivatives?" are commonly encountered in scientific forums, highlighting the compound's ongoing relevance.
Beyond its potential therapeutic applications, 4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide is also studied for its material science applications. Its aromatic and heterocyclic components make it a candidate for organic electronics and photovoltaic materials. The compound's electronic properties and charge transport characteristics are areas of active investigation, particularly in the development of next-generation optoelectronic devices.
In summary, 4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide (CAS no. 491867-71-1) represents a versatile compound with broad-ranging applications in pharmaceutical research, material science, and synthetic chemistry. Its structural complexity and functional diversity continue to inspire innovative studies, making it a valuable subject for both academic and industrial research. As the scientific community delves deeper into its properties and potential, this compound is poised to remain a focal point in the quest for novel solutions to contemporary challenges.
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